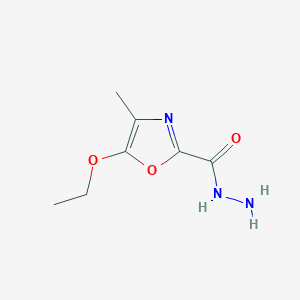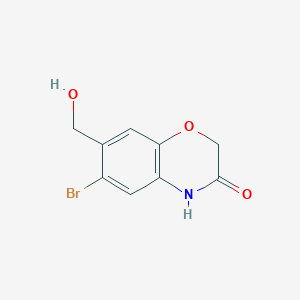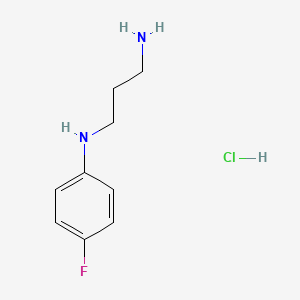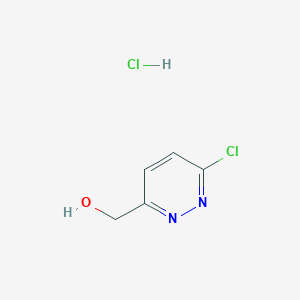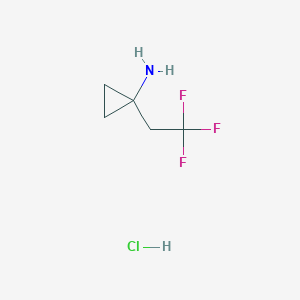methanone hydrobromide CAS No. 1824608-01-6](/img/structure/B1379261.png)
[5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide
Vue d'ensemble
Description
Applications De Recherche Scientifique
The compound "5-(Aminomethyl)-2-thienylmethanone hydrobromide" is a specialized chemical entity that may have various applications in scientific research. While the direct references to this specific compound in scientific literature are limited, there are related compounds and functionalities that have been studied for their potential uses in medicinal chemistry, material science, and organic synthesis. The following sections highlight research applications of related compounds, providing insight into the potential utility of "5-(Aminomethyl)-2-thienylmethanone hydrobromide" in scientific research.
Synthesis of Novel Derivatives
Research involving compounds with furyl and thienyl groups often focuses on the synthesis of novel derivatives with potential therapeutic applications. For instance, the synthesis of new 1,3,5-triazine derivatives from the reaction of similar furyl and thienyl compounds with guanidine demonstrates the interest in utilizing these heterocycles for creating compounds with possible biological activities (Chernov et al., 2015). Such research underlines the synthetic versatility of furyl and thienyl compounds in accessing a broad range of chemical spaces for pharmacological exploration.
Enzyme Inhibition and Antimicrobial Properties
Compounds bearing furyl and thienyl moieties have been evaluated for their enzyme inhibitory and antimicrobial properties. A study on 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives found that these molecules exhibited significant inhibitory effects against acetyl- and butyrylcholinesterase, as well as activity against both Gram-positive and Gram-negative bacteria (Hussain et al., 2017). This indicates that compounds similar to "5-(Aminomethyl)-2-thienylmethanone hydrobromide" could have applications in the development of new therapeutic agents targeting neurodegenerative diseases and infections.
Antimicrobial and Antifungal Activities
Further illustrating the biological relevance of these compounds, novel bis-α,β-unsaturated ketones and derivatives synthesized from furyl and thienyl compounds have shown promising antimicrobial and antifungal activities (Altalbawy, 2013). Such findings support the exploration of "5-(Aminomethyl)-2-thienylmethanone hydrobromide" and its derivatives for potential antimicrobial applications.
Potential in Alzheimer's Disease Therapy
The exploration of synthetic multifunctional amides for Alzheimer's disease therapy, utilizing compounds with structures similar to the subject chemical, indicates the potential for designing multifunctional agents that can address complex diseases with multifaceted mechanisms (Hassan et al., 2018). This research area is particularly promising for the development of new therapeutic strategies against neurodegenerative conditions.
Chemical Sensing and Material Science
Compounds featuring furyl and thienyl groups are also explored for their physicochemical properties, which can be utilized in chemical sensing and material science applications. The electronic and optical properties of such compounds, influenced by their heterocyclic structures, make them candidates for developing novel materials with specific sensing capabilities or electronic functions.
Safety And Hazards
Propriétés
IUPAC Name |
[5-(aminomethyl)thiophen-2-yl]-(furan-3-yl)methanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S.BrH/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7;/h1-4,6H,5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBULYBLSWNZSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C(=O)C2=CC=C(S2)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Aminomethyl)-2-thienyl](3-furyl)methanone hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)
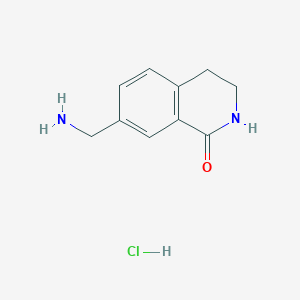
![2-[2-(Thiophen-2-yl)ethenyl]azepane](/img/structure/B1379186.png)
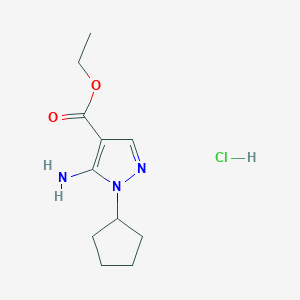
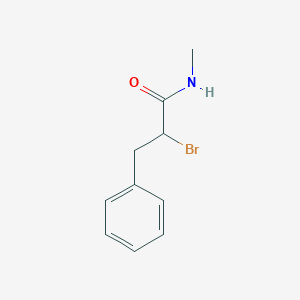
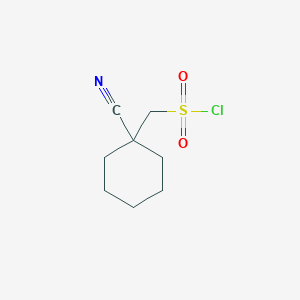
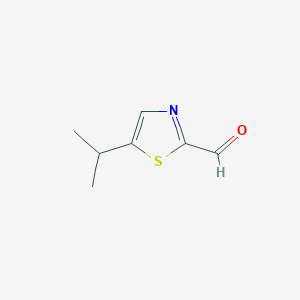
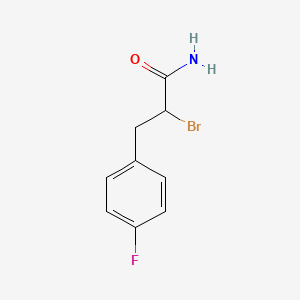
![Tert-butyl 4-phenyl-4-[(2,2,2-trifluoroethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B1379195.png)
